molecular formula C13H9BrN2O B11834452 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine

5-(4-Bromonaphthalen-1-yl)oxazol-2-amine

Cat. No.: B11834452
M. Wt: 289.13 g/mol
InChI Key: KMPQBOPUFLLBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromonaphthalen-1-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine typically involves the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromonaphthalen-1-yl)oxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.

Uniqueness

5-(4-Bromonaphthalen-1-yl)oxazol-2-amine is unique due to the presence of the bromonaphthalene group, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

5-(4-bromonaphthalen-1-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C13H9BrN2O/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H2,15,16)

InChI Key

KMPQBOPUFLLBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CN=C(O3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.